4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid

Description

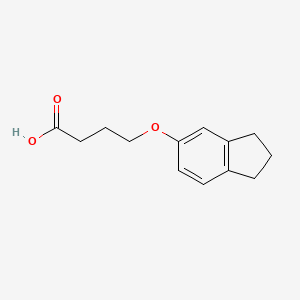

4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is a carboxylic acid derivative featuring a 2,3-dihydro-1H-indene core linked to a butanoic acid chain via an ether oxygen at the 5-position of the indene ring. This structure combines the lipophilic indene moiety with the polar carboxylic acid group, influencing its physicochemical properties, such as solubility and acidity.

Toxicity data for closely related compounds (e.g., 4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic acid) indicate moderate acute oral toxicity (Category 4) and skin/eye irritation (Category 2), as noted in Safety Data Sheets .

Properties

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(15)5-2-8-16-12-7-6-10-3-1-4-11(10)9-12/h6-7,9H,1-5,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCWTCZQSLOSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with butanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where the hydroxyl group of 2,3-dihydro-1H-indene-5-ol reacts with a butanoic acid derivative in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ether linkage allows for nucleophilic substitution reactions, where the indene moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene ketones, while reduction can produce indene alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- IUPAC Name : 4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : Approximately 220.27 g/mol

- Purity : 95% .

Its structure features a butanoic acid moiety linked to a 2,3-dihydro-1H-inden-5-yloxy group, which is significant for its biological activity.

Pharmacological Research

This compound has been explored as a scaffold for drug development, particularly in the realm of central nervous system disorders. Research indicates that derivatives of this compound can act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions such as anxiety and schizophrenia .

Case Study : A study demonstrated that modifications to the compound's structure led to enhanced potency and selectivity for mGluR2 receptors, showcasing its potential for treating cocaine dependence. The modified compounds exhibited improved pharmacokinetic properties, including oral bioavailability and brain penetration .

The compound has shown promise in modulating lipid metabolism through interactions with enzymes like autotaxin. This modulation may have implications for inflammatory diseases and metabolic disorders .

Table 1: Biological Activity Overview

| Activity | Target | Outcome |

|---|---|---|

| Modulation of lipid metabolism | Autotaxin | Potential anti-inflammatory effects |

| Positive allosteric modulation | mGluR2 | Enhanced treatment options for CNS disorders |

Synthetic Applications

In synthetic organic chemistry, this compound serves as an essential intermediate in the synthesis of various biologically active molecules. Its unique structure allows chemists to explore diverse synthetic pathways leading to new therapeutic agents.

Synthesis Example : The synthesis of derivatives often employs multi-step organic synthesis techniques that leverage the compound's functional groups to create more complex structures with potential pharmacological activity .

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The indene moiety plays a crucial role in binding to the active sites of these targets, thereby exerting its effects .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

*Calculated based on molecular formula.

Key Observations:

- Functional Group Influence : The benzoic acid analog (C17H16O3) has a higher molecular weight and likely lower solubility in polar solvents compared to the target compound due to its aromatic ring .

- Piperazine Derivatives : Compounds with phenethyl-piperazine backbones (e.g., compound 13) exhibit higher molecular weights (>450 g/mol) and variable melting points (65–92°C), influenced by substituents like ethoxy or chloro groups .

- Substituent Effects : Chloro or trifluoromethyl groups (e.g., compounds 19, 25) increase molecular weight and melting points, likely due to enhanced intermolecular interactions .

Spectral and Analytical Data

Table 2: Spectral Data Comparison

Insights:

Biological Activity

4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid, often referred to as a derivative of the indene structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a butanoic acid moiety linked to a 2,3-dihydro-1H-inden-5-yloxy group. Its empirical formula is , and it has a molecular weight of approximately 218.24 g/mol. The unique structure allows for interactions with various biological targets, particularly ion channels and receptors.

Research indicates that this compound functions primarily as a modulator of ion channels. It has been shown to inhibit volume-regulated anion channels (VRACs), which play crucial roles in cellular volume regulation and signal transduction pathways. The compound exhibits an IC50 value of approximately 4.1 μM in various cell types, indicating moderate potency in blocking these channels .

Ion Channel Modulation

The compound's activity on ion channels can lead to significant physiological effects:

- Inhibition of Glucose-Stimulated Insulin Secretion : By blocking VRACs in pancreatic β-cells, it indirectly activates K_ATP channels, reducing insulin secretion during hyperglycemic conditions .

- Cardiovascular Effects : In cardiac myocytes, the inhibition of swelling-induced action potentials suggests potential applications in managing cardiac arrhythmias .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Activity | Description | IC50 (μM) |

|---|---|---|

| VRAC Inhibition | Blocks volume-regulated anion currents | 4.1 |

| Insulin Secretion Modulation | Reduces glucose-stimulated insulin release | ~2 |

| Cardiac Action Potential Regulation | Reverses action potential duration shortening in atrial myocytes | Not specified |

| Neuroprotective Effects | Potential modulation of neuronal swelling and excitability | Not specified |

Case Studies

Several studies have explored the therapeutic implications of this compound:

- Diabetes Management : In a murine model of Type 2 diabetes, administration of compounds related to this compound improved glycemic control by enhancing insulin sensitivity through ion channel modulation .

- Cardiovascular Research : A study demonstrated that the compound could restore normal action potentials in atrial myocytes subjected to osmotic stress, suggesting its potential utility in treating heart failure or arrhythmias .

- Neuroprotection : Investigations into its neuroprotective properties revealed that it may alleviate swelling-induced neuronal damage, indicating possible applications in neurodegenerative disorders .

Q & A

Q. What are the standard synthetic routes for 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling the indenyl moiety to a butanoic acid backbone via an ether linkage. Key steps include:

- Etherification: Reacting 2,3-dihydro-1H-inden-5-ol with a brominated or chlorinated butanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Acid Activation: Using protecting groups (e.g., tert-butyl esters) to prevent side reactions during coupling, followed by deprotection .

- Optimization: Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and reaction time (6–24 hours) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the indenyloxy group (δ 6.5–7.2 ppm for aromatic protons) and butanoic acid chain (δ 2.3–2.6 ppm for CH₂ groups) .

- Infrared Spectroscopy (IR): Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity .

- Mass Spectrometry (MS): ESI-MS in negative ion mode to confirm molecular weight (expected [M-H]⁻ peak at m/z ~247) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Classification: Based on GHS, it may cause skin/eye irritation (Category 2) and respiratory sensitization (Category 3). Use fume hoods and avoid aerosol formation .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. For prolonged exposure, wear a P95 respirator .

- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes .

- Storage: Keep in a cool, dry place (0–6°C) away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase) by aligning the indenyloxy group in hydrophobic pockets .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects can be modeled using the COSMO-RS approach .

- Pharmacophore Mapping: Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) using tools like Schrödinger’s Phase .

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound across different studies?

Methodological Answer:

- Purity Validation: Re-analyze batches via HPLC and NMR to rule out impurities (>98% purity required for reliable assays) .

- Assay Standardization: Use positive controls (e.g., indomethacin for COX inhibition) and consistent buffer conditions (pH 7.4, 37°C) .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate cell lines (e.g., HEK293 vs. RAW264.7) to assess target specificity .

Q. How does the compound's stability under varying pH and temperature conditions affect experimental outcomes, and how can this be systematically evaluated?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound at pH 2 (simulating gastric fluid), pH 7.4 (physiological), and pH 10 (alkaline) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products via LC-MS .

- Formulation Adjustments: For in vivo studies, use buffered solutions (e.g., PBS) or lipid-based carriers to enhance stability .

Contradictions and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.